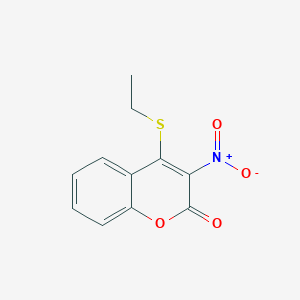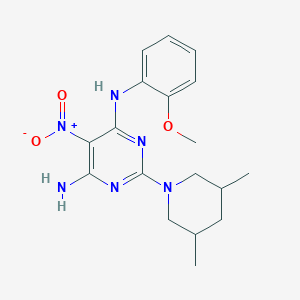![molecular formula C19H15N3O2S B12481006 N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12481006.png)
N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(PYRIDIN-4-YLMETHYL)PHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzothiazole core linked to a pyridine moiety through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(PYRIDIN-4-YLMETHYL)PHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-(pyridin-4-ylmethyl)benzaldehyde under acidic conditions. This reaction forms an imine intermediate, which is subsequently reduced to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(PYRIDIN-4-YLMETHYL)PHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-{[4-(PYRIDIN-4-YLMETHYL)PHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. In biological systems, it can interact with specific enzymes or receptors, leading to the inhibition of their activity. For example, it may bind to the active site of an enzyme, preventing substrate access and subsequent catalytic activity. The presence of the benzothiazole and pyridine moieties allows for strong interactions with target proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor effects.
Pyrazolo[3,4-d]pyrimidine: A scaffold for CDK2 inhibitors with anticancer properties.
Uniqueness
3-{[4-(PYRIDIN-4-YLMETHYL)PHENYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it offers a versatile platform for the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1,1-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H15N3O2S/c23-25(24)18-4-2-1-3-17(18)19(22-25)21-16-7-5-14(6-8-16)13-15-9-11-20-12-10-15/h1-12H,13H2,(H,21,22) |
InChI Key |
UJYMRFPTPXWSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12480931.png)
![3-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480947.png)

![2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12480958.png)
![2-({3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B12480962.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12480964.png)
![N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12480966.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12480978.png)
![2-(2,4-Dichlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12480980.png)
![Ethyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480985.png)
![2-Chloro-5-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B12480990.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B12480992.png)
